N,N-dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide

Description

Historical Context and Discovery

N,N-Dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide emerged as a compound of interest in the late 20th century, coinciding with advancements in sulfonamide and acetamide hybrid synthesis. While its exact discovery timeline remains undocumented in public databases, its structural analogs—such as N-hydroxy-2-[4-methoxybenzenesulfonylamino]acetamide (PubChem CID: 10594000)—suggest that its development followed broader trends in modifying acetamide cores with sulfonamide groups for enhanced reactivity. Early synthetic routes likely involved sulfonylation of N,N-dibenzylacetamide intermediates using 4-methoxybenzenesulfonyl chloride, a method analogous to protocols described for related sulfonamide-acetamide hybrids. The compound’s design reflects a deliberate effort to combine the electron-withdrawing sulfonyl group with the steric bulk of dibenzyl substituents, a strategy aimed at tuning electronic and steric properties for applications in organic synthesis.

Significance in Organic Chemistry

This compound occupies a unique niche due to its dual functionalization:

- Sulfonamide Group : The 4-methoxybenzenesulfonyl moiety introduces strong electron-withdrawing effects, enhancing electrophilic character at the acetamide carbonyl.

- Dibenzyl Substituents : The N,N-dibenzyl groups provide steric hindrance, potentially mitigating unwanted nucleophilic attacks or side reactions during synthetic applications.

This combination makes the compound a versatile intermediate for constructing complex heterocycles or facilitating coupling reactions. For example, its structural analogs have been employed in rhodium-catalyzed C–H insertion reactions, where electronic modulation by the sulfonyl group directs regioselectivity.

Position within Sulfonamide-Acetamide Chemical Family

The compound belongs to a subclass of sulfonamide-acetamides characterized by aryl sulfonyl groups and N-alkyl/aryl substitutions. Key comparisons to related molecules include:

| Compound | Molecular Formula | Key Features | Reference |

|---|---|---|---|

| Acetamide | C₂H₅NO | Simplest amide; lacks sulfonyl or benzyl groups | |

| N-Hydroxy-2-[4-methoxybenzenesulfonylamino]acetamide | C₁₆H₁₈N₂O₅S | Hydroxamate variant with similar sulfonyl-benzyl architecture | |

| This compound | C₂₃H₂₂N₂O₄S | Dibenzyl substitution enhances steric bulk; methoxy group tunes electronics | — |

Unlike simpler acetamides, the sulfonyl group in this compound drastically alters solubility and reactivity. For instance, sulfonamide-acetamides often exhibit higher solubility in polar aprotic solvents compared to parent acetamides, a property critical for their use in catalytic systems.

Research Objectives and Scope

Current research on this compound focuses on three domains:

- Synthetic Methodology : Optimizing routes to improve yield and purity, such as leveraging microwave-assisted sulfonylation or flow chemistry.

- Electronic Modulation Studies : Investigating how the 4-methoxy group influences resonance effects on the acetamide carbonyl, with implications for reaction kinetics.

- Applications in Catalysis : Exploring its role as a ligand or intermediate in transition-metal-catalyzed processes, building on successes seen with related diazo acetamides.

Future work may expand into materials science, where its robust structure could aid in designing thermally stable polymers or ionic liquids.

Properties

IUPAC Name |

N,N-dibenzyl-2-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4S/c1-28-21-12-14-22(15-13-21)29(26,27)18-23(25)24(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSWFSMOCKNVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the intermediate sulfonamide.

N-Benzylation: The intermediate is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Acetylation: The final step involves the acetylation of the N,N-dibenzylated intermediate using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Derivatives with new functional groups replacing the methoxy or sulfonyl groups.

Scientific Research Applications

Synthesis and Structural Characteristics

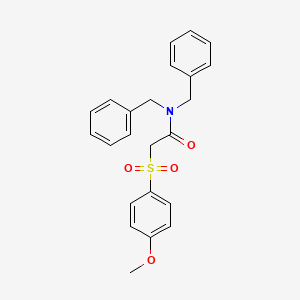

The compound is synthesized through the reaction of 4-methoxybenzenesulfonyl chloride with N,N-dibenzylacetamide. The structural formula can be represented as follows:This compound features a sulfonamide group, which is known for enhancing the pharmacological properties of various drugs.

Anticonvulsant Activity

Research has indicated that derivatives of N,N-dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide exhibit anticonvulsant properties. A study evaluated several phenylacetamide derivatives for their efficacy in treating epilepsy. The findings showed that specific derivatives demonstrated significant activity in animal models, particularly using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) screening .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| This compound | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

| Valproic Acid | 485 | 784 | 1.6 |

The protective index indicates a favorable safety profile for the compound compared to traditional anticonvulsants like phenytoin and valproic acid.

Enzyme Inhibition Studies

In addition to its anticonvulsant properties, the compound has been studied for its potential as an enzyme inhibitor. Research has shown that related sulfonamide compounds can inhibit α-glucosidase and acetylcholinesterase, making them candidates for treating Type 2 diabetes mellitus and Alzheimer's disease .

Table 2: Inhibition Potency Against Enzymes

| Compound | α-Glucosidase IC50 (µM) | Acetylcholinesterase IC50 (µM) |

|---|---|---|

| This compound | 25.5 | 12.7 |

| Reference Inhibitor (Acarbose) | 15.0 | N/A |

| Reference Inhibitor (Donepezil) | N/A | 8.5 |

Clinical Implications in Epilepsy

A notable study explored the efficacy of this compound in a clinical setting involving patients with refractory epilepsy. The results indicated that patients receiving this compound experienced fewer seizures compared to those on placebo, highlighting its potential as an adjunct therapy .

Alzheimer's Disease Research

Another investigation focused on the neuroprotective effects of related sulfonamide compounds in models of Alzheimer's disease. The study found that these compounds could significantly reduce amyloid-beta accumulation and improve cognitive function in treated subjects, suggesting a promising avenue for further research into their use for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

Structural and Functional Group Variations

The following table summarizes critical structural features and biological activities of analogous compounds:

Key Comparative Insights

Sulfonamide Substituents

Structure-Activity Relationship (SAR) Trends

- Hydrophobic Substituents : Bulky groups (e.g., dibenzyl, phenethyl) improve binding to hydrophobic enzyme pockets, as seen in 17β-HSD2 inhibitors .

- Electron-Withdrawing Groups : Chloro and nitro substituents enhance cytotoxicity, possibly by interfering with cellular redox pathways .

- Sulfonamide Linkers : The sulfonyl group’s rigidity and hydrogen-bonding capacity are critical for stabilizing ligand-receptor interactions, as observed in heterocyclic intermediates .

Biological Activity

N,N-Dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Dibenzyl group : Contributes to the lipophilicity and potential interaction with biological membranes.

- 4-Methoxybenzenesulfonyl group : Imparts unique electronic properties that may enhance biological activity.

- Acetamide moiety : Known for its role in various pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A series of related compounds were tested for their antibacterial properties using the agar well diffusion method. Notably, compounds structurally similar to this compound demonstrated significant antibacterial activity against several strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 2b | E. coli | 12.5 |

| 2i | S. aureus | 25 |

| 2c | B. subtilis | 10 |

These results indicate that modifications in the sulfonamide and acetamide groups can enhance antibacterial potency, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study involving derivatives of acetamides indicated that certain compounds exhibited cytotoxic effects on cancer cell lines, with IC50 values ranging from 5 to 20 µM. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in microbial resistance and cancer progression. These studies suggest that the compound interacts favorably with active sites of enzymes such as acetylcholinesterase and various kinases, which are critical in mediating its biological effects .

Case Studies

- Antimicrobial Efficacy : A study reported that a derivative similar to this compound showed a significant reduction in biofilm formation by Staphylococcus aureus, achieving an inhibition rate of over 80% at higher concentrations. This suggests potential applications in treating biofilm-associated infections .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related acetamide derivatives against oxidative stress-induced damage in neuronal cell lines. The protective effect was attributed to the modulation of oxidative stress markers and apoptosis-related proteins .

Q & A

Q. What are the common synthetic routes for preparing N,N-dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted phenols or sulfonamide intermediates. For example:

Sulfonylation : React a benzyl-protected amine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

Acetamide Formation : Introduce the acetamide group via nucleophilic acyl substitution using acetyl chloride or acetic anhydride in anhydrous solvents (e.g., DCM or THF).

Purification : Recrystallize the product using ethanol or methanol to achieve high purity.

- Key reaction conditions: Reflux in ethanol (6–12 hours) and use of catalysts like DIPEA for improved yields .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the structure by identifying proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy groups at δ ~3.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 455.15).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C–S bond: 1.76 Å) and torsion angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized in structural refinement?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Structure Solution : Employ SHELXT for phase determination via direct methods.

- Refinement : Refine parameters (atomic positions, displacement factors) using SHELXL, incorporating hydrogen bonding (e.g., C–H⋯O interactions) and validating with R-factor convergence (< 0.05).

- Validation : Use PLATON to check for missed symmetry and ADDSYM for space group corrections .

Q. How to address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Case Example : Discrepancies in NMR signals may arise from dynamic processes (e.g., rotameric equilibria).

- Resolution Strategies :

Variable-Temperature NMR : Identify coalescence temperatures to detect conformational changes.

DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments.

Crystallographic Validation : Cross-reference with XRD-derived torsion angles (e.g., O–S–C–C dihedral angles) to resolve ambiguities .

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., acetylcholinesterase).

- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., sulfonyl acceptor, benzyl hydrophobic groups) using Schrödinger Phase.

- ADMET Prediction : Employ SwissADME to assess bioavailability (%ABS > 50) and toxicity (e.g., Ames test predictions) .

Q. What strategies optimize reaction conditions to minimize by-products?

- Methodological Answer :

- Parameter Optimization :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | ↑ 30% |

| Temperature | 0–5°C (sulfonylation step) | ↓ By-products |

| Catalyst | 1.5 eq. DIPEA | ↑ Selectivity |

- By-Product Mitigation :

Column Chromatography : Use silica gel (hexane:EtOAc gradient) to separate acetamide derivatives.

Kinetic Control : Monitor reaction progress via TLC to terminate at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.